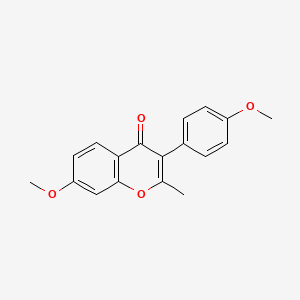

7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-methoxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-11-17(12-4-6-13(20-2)7-5-12)18(19)15-9-8-14(21-3)10-16(15)22-11/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMHKLMWWCUVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353607 | |

| Record name | 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70894-40-5 | |

| Record name | 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 7-methoxy-4-methylcoumarin in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Oxidation Reactions

Chromenone derivatives, including methoxy-substituted variants, are susceptible to oxidation at specific positions. For example:

-

Carbonyl group oxidation : The C-4 carbonyl group can undergo oxidation under strong acidic conditions, though stability of the chromone ring often limits this reactivity .

-

Methoxy group demethylation : Under oxidative conditions (e.g., ceric ammonium nitrate), methoxy groups may convert to hydroxyl groups, though this is more common in phenolic precursors than in fully substituted chromenones .

Key Reagents and Conditions:

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Carbonyl oxidation | KMnO₄, H₂SO₄, reflux | Quinone derivatives (theorized) |

| Demethylation | Ceric ammonium nitrate, AcOH | Hydroxychromenone analogs |

Reduction Reactions

Reduction of the chromenone core typically targets the C2-C3 double bond or the C-4 carbonyl group:

-

Catalytic hydrogenation : Using Pd/C or PtO₂ under H₂ atmosphere, the chromone ring can be partially reduced to dihydrochromenones .

-

Selective carbonyl reduction : Sodium borohydride (NaBH₄) may reduce the carbonyl to a secondary alcohol, though steric hindrance from methyl and methoxy groups could limit efficacy .

Example Pathway:

Electrophilic Substitution

The aromatic rings in the compound are potential sites for electrophilic substitution:

-

Nitration : Nitric acid in acetic anhydride can introduce nitro groups at electron-rich positions (e.g., para to methoxy groups) .

-

Halogenation : Bromine in CHCl₃ may add to the chromone ring or aryl substituents, depending on reaction conditions .

Observed Trends:

-

Methoxy groups direct electrophiles to ortho/para positions on the phenyl ring.

-

Methyl groups at C-2 sterically hinder substitution at adjacent positions .

Photochemical Reactivity

Recent studies highlight photoredox-catalyzed reactions for chromenone synthesis. For example:

-

Blue LED-driven cyclization : A mixture of salicylic acid derivatives and phenylacetylene under photocatalysis (Mes-Acr-MeClO₄) forms chromenones via radical intermediates .

General Procedure :

-

React salicylic acid analog with phenylacetylene.

-

Add K₂CO₃ and Ph₂S in DMSO/H₂O.

-

Irradiate with blue LED (12–24 hrs).

-

Extract with EtOAc and purify by column chromatography.

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Chromenone Position Modified | Yield (Theorized) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | C-4 carbonyl → quinone | 40–60% |

| Reduction | NaBH₄, EtOH | C-4 carbonyl → alcohol | 20–35% |

| Nitration | HNO₃, Ac₂O | Phenyl ring (para to OMe) | 50–70% |

| Photocyclization | Blue LED, Mes-Acr-MeClO₄ | Core chromenone formation | 60–80% |

Research Gaps and Limitations

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial and antioxidant properties.

Medicine: Explored for its potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit oxidoreductase enzymes, thereby exerting its antimicrobial activity .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Key structural analogs and their properties are summarized below:

*Estimated based on molecular formula C₁₇H₁₄O₄.

Key Observations :

- Acetoxy vs. Methoxy : Compounds 11b and 11e () show higher molecular weights due to acetyl groups, which increase lipophilicity but may reduce metabolic stability compared to methoxy .

- Hydroxyl Substitution : The hydroxyl analog () has lower molecular weight and altered solubility, favoring hydrogen-bond interactions .

Biological Activity

7-Methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, commonly referred to as a chromone derivative, is a synthetic organic compound known for its diverse biological activities. This compound has gained attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 7-methoxy-3-(4-methoxyphenyl)-2-methylchromen-4-one

- CAS Number : 70894-40-5

- Molecular Formula : C18H16O4

- Molecular Weight : 296.32 g/mol

The compound features a chromone backbone with methoxy and phenyl substitutions, which contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves the condensation of 4-methoxybenzaldehyde with 7-methoxy-4-methylcoumarin in the presence of a base like sodium hydroxide. The reaction is conducted in ethanol under reflux conditions, leading to the formation of the desired product with high purity and yield .

Antimicrobial Properties

Research has demonstrated that 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one exhibits significant antimicrobial activity. In studies involving various bacterial strains, the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an inhibitory concentration (IC50) ranging from 6.21 to 26.4 µM against specific pathogens .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It acts as a free radical scavenger, which can mitigate oxidative stress in biological systems. This activity is attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cellular components from damage .

Anti-inflammatory Effects

In vitro studies have indicated that this chromone derivative can modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Recent investigations into the anticancer properties of 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one have revealed promising results. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins .

The biological effects of 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one are primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits oxidoreductase enzymes, which are crucial for microbial survival.

- Signaling Pathways : It modulates key signaling pathways involved in inflammation and cancer progression .

Study on Antimicrobial Activity

A study published in Molecules highlighted the efficacy of various coumarin derivatives, including 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited superior antimicrobial activity compared to other derivatives tested .

Research on Antioxidant Properties

In another study focusing on antioxidant activity, the compound was assessed using DPPH radical scavenging assays. Results demonstrated a strong correlation between concentration and scavenging ability, confirming its potential as a natural antioxidant agent .

Comparison with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| 7-Methoxy-3-(4-Methoxyphenyl)-2-Methyl-4H-Chromen-4-One | Structure | IC50: 6.21–26.4 µM | High |

| 6-Hydroxy-7-Methoxy-Coumarin | N/A | Moderate | Moderate |

| 7-Hydroxy-Coumarin | N/A | Low | High |

Q & A

Basic: What synthetic strategies are commonly employed for 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, and how are intermediates validated?

Answer:

The synthesis typically involves multi-step routes starting with substituted chalcones or hydroxyacetophenones. For example, a base-catalyzed Claisen-Schmidt condensation between 2-hydroxy-4-methoxyacetophenone and 4-methoxybenzaldehyde forms a chalcone intermediate, followed by cyclization using hydrogen peroxide in an alkaline ethanol medium . Key intermediates are validated via:

- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of methoxy and methyl groups.

- Mass spectrometry (ESI-MS) to verify molecular ion peaks and fragmentation patterns.

- Thin-layer chromatography (TLC) for purity assessment at each step.

Basic: How is X-ray crystallography utilized to resolve the crystal structure of this chromenone derivative?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection using CuKα or MoKα radiation (e.g., Bruker D8 Venture diffractometer) .

- Structure solution via direct methods (SHELXS-97) and refinement with SHELXL-2018, addressing disorders in methoxy/methyl groups .

- Validation using R-factor metrics (<0.05) and residual electron density maps. Notably, asymmetric units may contain enantiomeric pairs, necessitating absolute structure parameter refinement .

Advanced: How can computational docking studies guide the optimization of derivatives for antimicrobial activity?

Answer:

Molecular docking (e.g., AutoDock Vina) predicts binding modes to target enzymes like Mycobacterium tuberculosis MtrA. Methodological considerations include:

- Ligand preparation : Protonation states of hydroxyl/methoxy groups at physiological pH .

- Grid parameter optimization : Targeting active sites identified via homology modeling.

- Post-docking analysis : MM-GBSA scoring to rank derivatives. For instance, introducing trifluoromethyl groups at C-2 enhances hydrophobic interactions, as observed in derivatives with improved binding scores (ΔG = -8.3 kcal/mol) . Experimental validation via MIC assays against Gram-positive bacteria is critical to confirm predictions.

Advanced: How should researchers address discrepancies in crystallographic data, such as enantiomeric configurations in the asymmetric unit?

Answer:

Discrepancies arise from:

- Crystallographic packing effects : Different dihedral angles between aromatic rings (e.g., 72.74° vs. 83.32° in enantiomers) .

- Refinement protocols : Use of the Flack parameter (SHELXL) to distinguish enantiomers and assign absolute configurations .

- Validation tools : Mercury’s symmetry operators to check for missed symmetry elements. Cross-referencing with circular dichroism (CD) spectra can resolve ambiguities in chiral centers .

Advanced: What methodologies are recommended to analyze the impact of stereochemistry on biological activity?

Answer:

- Chiral separation : HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to isolate enantiomers .

- Biological assays : Comparative IC50 determination against targets (e.g., urease inhibition) to identify active stereoisomers .

- Density Functional Theory (DFT) : Calculation of Fukui indices to map electrophilic/nucleophilic sites influenced by stereochemistry.

Advanced: How can structural modifications enhance solubility while retaining bioactivity?

Answer:

- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl at C-5) via demethylation with BBr3 in dichloromethane .

- Co-crystallization : Screening with cyclodextrins or succinic acid to form co-crystals, monitored via PXRD and DSC .

- LogP optimization : Replace methoxy groups with ethoxy (ClogP reduction from 3.2 to 2.8) while retaining π-π stacking with target enzymes .

Basic: What spectroscopic techniques are critical for characterizing purity and functional groups?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.